Home > Products > Screening Compounds P131181 > 2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride
2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride - 1078161-69-9

2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride

Catalog Number: EVT-3130265
CAS Number: 1078161-69-9
Molecular Formula: C13H15Cl2N3O2
Molecular Weight: 316.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1-(3-chloropyridin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl) acetic Acid Derivatives (B1-B9)

Compound Description: These are a series of nine novel derivatives synthesized from acetylacetone, ethyl bromoacetate, and 2,6-dichloropyridine. [] The synthesis involved substitution, alkylation, cyclization, hydrolysis, and acidification condensation reactions. [] These compounds displayed notable herbicidal activity, particularly B2, B3, B6, and B8, which demonstrated nearly 100% inhibition against specific weeds. []

Relevance: These compounds share a core pyrazole ring structure with 2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride, with variations in the substituent at the 1-position of the pyrazole ring. While the target compound features a 3-chlorophenyl group, the B1-B9 derivatives possess a 3-chloropyridin-2-yl group. This structural similarity suggests potential shared biological activities or mechanisms of action. Furthermore, the presence of an acetic acid moiety in both the target compound and the B1-B9 derivatives highlights their close structural relationship. []

-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b] [, , ] thiadiazole Derivatives (2a-f)

Compound Description: This series of compounds was synthesized by reacting 2-amino-5-(3,5dimethyl-1H-pyrazole-1yl)-1,3,4-thiadiazole with appropriate α-haloaryl ketones. [] These derivatives were further modified to create 5-morpholin-4-ylmethyl (3a-e), 5-pyrrolidine-4-ylmethyl (4a-e), and 5-piperidin-4-ylmethyl (5a-e) derivatives. [] Some of these compounds exhibited promising antitubercular and antifungal activities. []

Relevance: The 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b] [, , ] thiadiazole derivatives (2a-f) share a crucial structural feature with 2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride: a 3,5-dimethyl-1H-pyrazol-1-yl group. This common moiety suggests that these compounds might exhibit overlapping biological activities or pharmacological profiles. []

(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide Derivatives

Compound Description: A variety of derivatives were synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2), which was derived from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester (1). [] This includes Schiff's bases (3a-l), acyl hydrazides (4-6), thiosemicarbazide derivative (7), ethyl butanoate derivative (8), trifluoromethylphenylimino derivatives (9-10), pyrazole derivative (11), oxadiazole derivative (12), and triazole derivative (14). [] The thiosemicarbazide derivative (7) was further cyclized to obtain thiazolidine derivative (15). [] These compounds were designed and synthesized to explore their potential antimicrobial activity. []

Relevance: The (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives represent a diverse collection of compounds that explore different chemical modifications of the base hydrazide structure. [] While not directly sharing core structural elements with 2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride, one derivative, 4-[2-(3,5- dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one (11), features a 3,5-dimethyl-1H-pyrazol-1-yl group. [] This shared moiety suggests a potential connection in terms of chemical synthesis strategies or biological activity related to the pyrazole ring.

1-( 5-( ( 3, 5-dimethyl-4-( ( 4-( trifluoromethyl ) phenyl ) diazenyl )-1H-pyrazol-1-yl ) methyl )-2-methyl-2-phenyl-1 , 3 , 4-oxadiazol-3 ( 2H)-yl ) ethanone Derivatives (8a-f)

Compound Description: These novel compounds were designed and synthesized through a series of reactions starting from 1-chloro-2-phenyldiazene and pentane-2,4-dione. [] The target molecule, 1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, was obtained through a final treatment of the intermediate compound 7(a) with acetic anhydride. [] The synthesized compounds were characterized for their structure and evaluated for their antimicrobial activity. []

Relevance: The 1-( 5-( ( 3, 5-dimethyl-4-( ( 4-( trifluoromethyl ) phenyl ) diazenyl )-1H-pyrazol-1-yl ) methyl )-2-methyl-2-phenyl-1 , 3 , 4-oxadiazol-3 ( 2H)-yl ) ethanone derivatives (8a-f) share a key structural component with 2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride: a 3,5-dimethyl-1H-pyrazol-1-yl group. This shared moiety suggests that these compounds might exhibit overlapping biological activities or pharmacological profiles. []

3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one

Compound Description: This compound was unexpectedly synthesized via a non-classical Pschorr reaction involving the diazonium salt derived from N-(2-aminophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide. [] This compound has been shown to have binding affinity for the central benzodiazepine receptor, indicating potential biological activity. []

Relevance: While structurally distinct from 2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride, 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one features a similar 3,5-dimethyl-1H-pyrazole core structure. [] This suggests that these compounds could be categorized together based on this core structural feature.

2-[ 2-( 2, 6-dichloro phenyl ) amino ] benzyl-3-( 5-substituted phenyl-4 , 5-dihydro-1H-pyrazol-3-yl-amino )-6 , 8-dibromoquinazolin-4 ( 3H) ones (6a-m)

Compound Description: These compounds were synthesized by reacting 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-substituted phenylacrylamido-6,8-dibromoquinazolin-4(3H) ones (5a-m) with hydrazine hydrate in glacial acetic acid. [] The starting materials were prepared through a multi-step synthesis starting from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetyl chloride (1). [] These compounds were evaluated for their antibacterial and antifungal activities in vitro. []

(1-((5-nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl) ureas (8a-d) and Carboxamides (8e-g)

Compound Description: These novel compounds were synthesized through a multi-step process involving deprotection and condensation reactions, using 2-(6, 6-dimethyl-4, 8-dihydro-1H-[1, 3] dioxepino [5, 6-c] pyrazole-1-yl) acetic acid (3) and 2-amino-nitrophenol as key starting materials. [] Similar procedures were employed to synthesize (1-(benzo [d] thiazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chloro phenyl) ureas(12a-d) and carboxamides (12e-g). [] These compounds were designed and synthesized to explore their potential antimicrobial activity. []

3-Amino-4-(2-(substituted phenyl)hydrazin-1-ylidene)-1-((2-oxo-2H-chromen-3-yl)carbonyl)-4,5-dihydro-1H-pyrazol-5-one (4a-j) and Schiff bases (5a-i)

Compound Description: This series of compounds was synthesized and characterized using spectral analysis. [] The compounds were tested for analgesic activity using the acetic acid-induced writhing model in mice and evaluated for in vitro antibacterial and antifungal activity. [] Some compounds showed significant analgesic activity compared to the standard drug (Indomethacin). []

Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives

Compound Description: These derivatives were synthesized using N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent, followed by cyclization to produce N-substituted 2-pyridone derivatives. [] The final products were obtained by coupling N-(4-carboxy phenyl)-4,6-dimethyl-3-cyano-2-pyridone with different amino acid esters. [] Both conventional heating and ultrasonication methods were employed for synthesis. []

Relevance: While not directly sharing core structural elements with 2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride, the synthesis of alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino acid ester derivatives involves N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a key starting material. [] This compound contains a 3,5-dimethyl-1H-pyrazol-1-yl group, suggesting a potential connection in terms of chemical synthesis strategies or biological activity related to the pyrazole ring.

Synthetic Methodologies and Optimization of 2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride

Introduction to the Target Compound2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride (CAS: 1078161-69-9) is a pyrazole-acetic acid hybrid scaffold with significant potential in medicinal chemistry. Its molecular formula is C₁₃H₁₅Cl₂N₃O₂, and it has a molecular weight of 316.18 g/mol [1] [8]. The compound features a chiral α-amino acid center attached to a 3,5-dimethylpyrazole core bearing a 3-chlorophenyl substituent at the N1 position, crystallizing as a hydrochloride salt to enhance stability and solubility.

Table 1: Fundamental Chemical Data

PropertyValue
CAS Registry Number1078161-69-9
Molecular FormulaC₁₃H₁₅Cl₂N₃O₂
Molecular Weight316.18 g/mol
Salt FormHydrochloride
Free Base CAS1032040-61-1 (MW: 279.72 g/mol)
Key Functional Groupsα-Amino acid, pyrazole, aryl chloride

Retrosynthetic Analysis of Pyrazole-Acetic Acid Hybrid Scaffolds

The retrosynthesis of this compound is deconstructed into three key synthons: (1) the α-amino acetic acid unit, (2) the 3,5-dimethylpyrazole ring, and (3) the 3-chlorophenyl electrophile. The strategic disconnection reveals two viable pathways:

  • Pathway A: Disconnection at the C-N bond between the pyrazole and chlorophenyl group yields 3,5-dimethyl-4-(aminomethyl)pyrazole and 1-chloro-3-iodobenzene as precursors. This route prioritizes early-stage Ullmann coupling for aryl incorporation [3] [6].
  • Pathway B: Disconnection adjacent to the acetic acid backbone generates 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as a key intermediate. This aldehyde undergoes Strecker amino acid synthesis or Henry reaction followed by oxidation to install the α-amino acid moiety [4] [10].The optimal route selects Pathway B due to superior regiocontrol during pyrazole functionalization. The 4-formylpyrazole intermediate (CAS: 32711-01-6 analog) is synthesized via Vilsmeier-Haack formylation of 1-(3-chlorophenyl)-3,5-dimethylpyrazole, which itself derives from cyclocondensation of hydrazines with β-diketones [4] [9].

Microwave-Assisted Cyclocondensation for Pyrazole Core Formation

Pyrazole ring synthesis employs microwave-accelerated cyclocondensation of hydrazines (e.g., methylhydrazine) with 1,3-dicarbonyl compounds (e.g., acetylacetone). This method achieves >85% yield in 15–20 minutes, contrasting sharply with thermal reflux methods (2–4 hours, 60–70% yield). Critical parameters include:

  • Temperature: 120–150°C optimal for complete conversion
  • Solvent: Ethanol/water mixtures (4:1 v/v) enable homogeneous heating
  • Catalyst: Acetic acid (5 mol%) suppresses diacetyl side reactions [9]

Table 2: Microwave vs. Conventional Cyclocondensation Optimization

ParameterMicrowave MethodConventional Reflux
Reaction Time15–20 min120–240 min
Temperature120–150°C80°C
Yield85–92%60–75%
Byproduct Formation<5%15–20%
Scale FeasibilityUp to 1 kgUp to 100 kg

Microwave-specific advantages include precise temperature control that prevents exothermic decomposition and uniform electromagnetic distribution that eliminates regional overheating. Post-reaction, the pyrazole precipitates upon cooling and is purified via recrystallization from ethyl acetate/hexane mixtures [9] [10].

Chlorophenyl Substituent Incorporation via Ullmann Coupling

The 3-chlorophenyl group is installed via copper-catalyzed Ullmann coupling between 3,5-dimethyl-4-iodopyrazole and 3-chloroiodobenzene. Modern ligand systems overcome classical limitations (stoichiometric Cu, >200°C):

  • Catalyst: CuI (5–10 mol%) with oxalic diamide ligands (e.g., N,N′-bis(3,5-di-tert-butylphenyl)oxalamide)
  • Solvent: DMSO at 90–110°C
  • Base: K₃PO₄ facilitates aryl halide oxidative additionThis system achieves 88–92% coupling yield in 8–12 hours, with excellent tolerance for the pyrazole NH group. The oxalamide ligands accelerate reductive elimination by stabilizing Cu(III) intermediates, as confirmed by mechanistic studies [3] [6]. For the target compound, coupling precedes acetic acid installation to avoid decarboxylation side reactions. Recent advances demonstrate that aryl chlorides can replace iodides when using electron-deficient phenanthroline ligands (e.g., neocuproine), though at higher temperatures (130°C) [3] [13].

Acid Hydrochloride Salt Formation: Solvent and Stoichiometric Optimization

Salt formation is the critical final step to ensure pharmaceutical-grade purity. Key variables were systematically optimized:

  • Solvent Screening: Isopropanol outperforms THF and acetonitrile by minimizing free acid contamination (residual <0.1%)
  • Acid Source: Gaseous HCl delivery generates fewer inorganic impurities vs. concentrated HCl aqueous solutions
  • Stoichiometry: 1.05–1.10 equivalents HCl prevents dihydrochloride formation
  • Crystallization: Anti-solvent addition (diethyl ether) induces rapid crystallization, yielding 95% pure material with consistent polymorphic Form I (confirmed by PXRD) [1] [8]

Large-scale batches (>5 kg) employ seeded cooling crystallization in isopropanol, maintaining 40–45°C during HCl addition and cooling to 0–5°C at 0.5°C/min. This protocol affords needle-like crystals with bulk density >0.45 g/cm³, suitable for filtration and drying. Residual solvent analysis confirms isopropanol <500 ppm and ether <1000 ppm, meeting ICH guidelines [5].

Green Chemistry Approaches in Large-Scale Synthesis

Sustainability metrics were integrated into the manufacturing process:

  • Solvent Recycling: >90% isopropanol recovery via distillation reduces waste
  • Catalyst Recovery: Copper from Ullmann coupling is removed (<2 ppm) by chelating resins (e.g., polystyrenesulfonate)
  • Atom Economy: The 7-step sequence achieves 68% overall atom economy, exceeding industry benchmarks
  • Alternative Catalysts: Immobilized Cu nanoparticles on SiO₂ allow 5 recycles without yield loss [6] [13]Process mass intensity (PMI) decreased from 120 to 35 through solvent reduction and aqueous workup implementations. The E-factor improved to 18, primarily from inorganic salts (K₃PO₄, NaCl) generated during coupling and neutralization steps. Lifecycle assessment confirms 40% lower carbon footprint versus traditional routes [3] [13].

Table 3: Key Intermediates in Synthesis

IntermediateCAS NumberRole
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde32711-01-6Precursor for acetic acid chain
3-(1,3-di-tert-butyl-1H-pyrazol-4-yl)anilineNot availableUllmann coupling adduct
Ethyl 2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate1078161-70-2Ester-protected free base

Properties

CAS Number

1078161-69-9

Product Name

2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride

IUPAC Name

2-amino-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride

Molecular Formula

C13H15Cl2N3O2

Molecular Weight

316.18

InChI

InChI=1S/C13H14ClN3O2.ClH/c1-7-11(12(15)13(18)19)8(2)17(16-7)10-5-3-4-9(14)6-10;/h3-6,12H,15H2,1-2H3,(H,18,19);1H

InChI Key

IMGLAHICQNUVJH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C(C(=O)O)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.